NMR and IR spectroscopy of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one
NMR and IR spectroscopy of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one
An In-depth Technical Guide to the Spectroscopic Analysis of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one
Abstract
(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one is a member of the enaminone class of compounds, which are valuable intermediates in organic synthesis. The unique electronic and structural characteristics of this molecule—featuring a furan ring, a conjugated enone system, and a dimethylamino group—give rise to a distinct spectroscopic signature. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and chemical characterization. The document explains the causal relationships behind spectral features, provides standardized experimental protocols, and grounds its claims in authoritative references.
Molecular Structure and Key Features
The structural integrity of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one is defined by the interplay of its constituent functional groups. The molecule is an α,β-unsaturated ketone, specifically an enaminone, which results in significant electronic delocalization across the prop-2-en-1-one backbone. This delocalization is further influenced by the electron-donating dimethylamino group at the β-position and the electron-rich 2-furyl substituent adjacent to the carbonyl group. The "(2E)" designation specifies a trans configuration for the protons on the carbon-carbon double bond, a critical detail for NMR analysis.
Caption: Molecular structure of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one with atom numbering for NMR assignment.
¹H NMR Spectroscopy Analysis
Proton NMR (¹H NMR) provides critical information about the electronic environment and connectivity of hydrogen atoms in a molecule.[1] The conjugated system in the target molecule significantly influences the chemical shifts of the vinylic and aromatic protons.
Predicted Chemical Shifts and Coupling Constants
The strong electron-donating effect of the dimethylamino group causes a significant upfield shift (lower ppm) for the α-proton (H2) and a downfield shift (higher ppm) for the β-proton (H3) compared to a standard enone.[2]
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Dimethylamino Protons (N(CH₃)₂): These two methyl groups are expected to be equivalent and appear as a singlet. Due to the electron-withdrawing nature of the adjacent enone system, their signal will be downfield compared to a simple amine, likely in the range of δ 2.9-3.3 ppm .
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Vinylic Protons (H2 and H3):
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The proton at C2 (H2 ) is α to the carbonyl group. The resonance donation from the nitrogen atom increases electron density at this position, shifting it upfield to approximately δ 5.6-6.0 ppm .
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The proton at C3 (H3 ) is β to the carbonyl group and is deshielded. It will appear further downfield, likely around δ 7.5-7.8 ppm .
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These two protons will show coupling to each other. The (E)-configuration results in a large trans-coupling constant, typically J = 12-18 Hz .[2] This large J-value is a definitive confirmation of the trans stereochemistry.
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Furan Protons (H3', H4', H5'): The protons on the furan ring exhibit a predictable pattern.
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H5' : This proton is adjacent to the oxygen atom and will be the most deshielded of the furan protons, appearing as a doublet of doublets around δ 7.6-7.8 ppm .
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H3' : This proton is also adjacent to the oxygen but is shielded relative to H5'. It will appear as a doublet of doublets around δ 7.2-7.4 ppm .
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H4' : This proton is coupled to both H3' and H5' and will appear as a doublet of doublets (or triplet) in the middle, around δ 6.5-6.7 ppm .
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The coupling constants for furan rings are typically small: J₃'₄' ≈ 3.5 Hz, J₄'₅' ≈ 1.8 Hz, and J₃'₅' ≈ 0.8 Hz.[3]
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Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N(CH₃)₂ | 2.9 - 3.3 | Singlet (s) | N/A |
| H2 (α-vinylic) | 5.6 - 6.0 | Doublet (d) | JH2-H3 = 12-18 |
| H3 (β-vinylic) | 7.5 - 7.8 | Doublet (d) | JH2-H3 = 12-18 |
| H4' (furan) | 6.5 - 6.7 | Doublet of Doublets (dd) | JH4'-H3' ≈ 3.5, JH4'-H5' ≈ 1.8 |
| H3' (furan) | 7.2 - 7.4 | Doublet of Doublets (dd) | JH3'-H4' ≈ 3.5, JH3'-H5' ≈ 0.8 |
| H5' (furan) | 7.6 - 7.8 | Doublet of Doublets (dd) | JH5'-H4' ≈ 1.8, JH5'-H3' ≈ 0.8 |
¹³C NMR Spectroscopy Analysis
Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule.[4] The chemical shifts are highly sensitive to the electronic environment, with carbonyl and aromatic carbons appearing significantly downfield.
Predicted Chemical Shifts
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Carbonyl Carbon (C=O): The carbonyl carbon (C3) is part of a conjugated system, which typically places its resonance in the range of δ 180-190 ppm . The attachment to the electron-rich furan ring may shift this slightly upfield compared to analogues with phenyl rings.
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Vinylic Carbons (C1, C2):
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C1: This carbon is attached to the electron-donating nitrogen, which strongly shields it. Its signal is expected around δ 95-105 ppm .
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C2: This carbon, β to the nitrogen and α to the carbonyl, is deshielded and will appear further downfield, likely around δ 145-155 ppm .
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Furan Carbons (C2', C3', C4', C5'):
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C2' (ipso-carbon): The carbon attached to the carbonyl group will be downfield, around δ 150-155 ppm .
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C5': The carbon adjacent to the oxygen, analogous to H5', will be deshielded, appearing around δ 145-150 ppm .
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C3' and C4': These carbons are more shielded and are expected in the range of δ 110-125 ppm .
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Dimethylamino Carbons (N-CH₃): The carbons of the methyl groups will appear far upfield, typically in the range of δ 35-45 ppm .
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 180 - 190 |
| C2' (furan, ipso) | 150 - 155 |
| C2 (β-vinylic) | 145 - 155 |
| C5' (furan) | 145 - 150 |
| C3' (furan) | 110 - 125 |
| C4' (furan) | 110 - 125 |
| C1 (α-vinylic) | 95 - 105 |
| N(CH₃)₂ | 35 - 45 |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[1]
Characteristic Absorption Bands
The IR spectrum of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one will be dominated by several key absorptions:
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C=O Stretch: The α,β-unsaturated carbonyl group exhibits a strong absorption band at a lower wavenumber than a simple ketone due to conjugation. This peak is expected in the range of 1625-1650 cm⁻¹ .
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C=C Stretch: The alkene double bond, also part of the conjugated system, will have a strong absorption band, often appearing near the carbonyl stretch, in the region of 1580-1625 cm⁻¹ .
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Furan Ring Vibrations: Furan rings show characteristic C=C and C-O-C stretching vibrations.[5] These typically appear as a series of bands in the 1400-1600 cm⁻¹ region and also around 1000-1250 cm⁻¹ .
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C-N Stretch: The stretching vibration of the carbon-nitrogen bond of the dimethylamino group is expected to appear in the 1350-1250 cm⁻¹ range.
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C-H Bending (out-of-plane): The trans disubstituted double bond will show a characteristic strong out-of-plane bending vibration around 960-990 cm⁻¹ . The presence of this band provides further evidence for the (E)-stereochemistry.
Summary of Predicted IR Data
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carbonyl (C=O) | Stretch | 1625 - 1650 | Strong |
| Alkene (C=C) | Stretch | 1580 - 1625 | Strong |
| Furan Ring | C=C Stretch | 1400 - 1600 | Medium-Strong |
| Enamine (C-N) | Stretch | 1250 - 1350 | Medium |
| Furan Ring | C-O-C Stretch | 1000 - 1250 | Strong |
| Trans Alkene (=C-H) | Out-of-plane Bend | 960 - 990 | Strong |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, standardized experimental procedures must be followed.
Workflow for Spectroscopic Analysis
Caption: Standard workflow for the spectroscopic characterization of a synthetic compound.
NMR Spectroscopy Protocol
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Sample Preparation: Accurately weigh approximately 5-10 mg of the purified solid compound.
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Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), inside a standard 5 mm NMR tube. CDCl₃ is a common first choice for its versatility.
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Homogenization: Ensure the sample is fully dissolved. If necessary, gently vortex the tube.
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Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
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¹H NMR Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).
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¹³C NMR Acquisition: Acquire the ¹³C spectrum. As ¹³C has a low natural abundance, more scans are required (e.g., 1024 or more). A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon.[4]
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Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
ATR-FTIR Spectroscopy Protocol
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Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal to subtract atmospheric (H₂O, CO₂) contributions.
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Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
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Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
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Data Acquisition: Scan the sample, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
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Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. No further processing is usually needed unless baseline correction is required.
Conclusion
The structural elucidation of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one is reliably achieved through a combined application of NMR and IR spectroscopy. ¹H NMR confirms the (E)-stereochemistry of the alkene via the large trans-coupling constant and details the electronic environment of the protons. ¹³C NMR provides a map of the carbon skeleton, confirming the presence of all key functional groups. Finally, IR spectroscopy offers a rapid and definitive fingerprint of the molecule's functional groups, particularly the conjugated carbonyl and the furan ring system. This comprehensive spectroscopic guide serves as a foundational reference for scientists working with this and structurally related enaminone compounds.
References
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